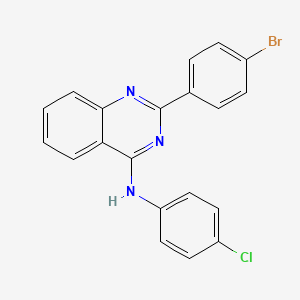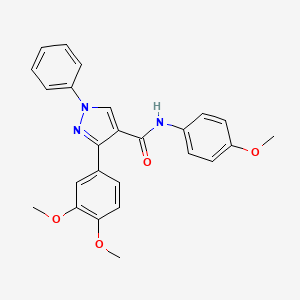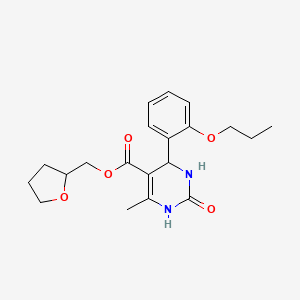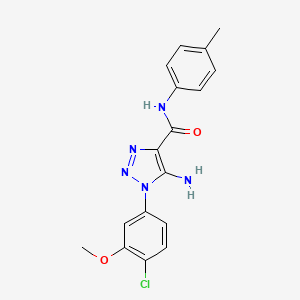![molecular formula C20H26N4O2 B5204466 N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the pyridinamine family and has a unique chemical structure that makes it an interesting subject for scientific study.
作用機序
The mechanism of action of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X is not fully understood, but it is believed to work by binding to certain receptors in the brain and modulating their activity. This modulation can lead to changes in the levels of neurotransmitters in the brain, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that this compound X can have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments. For example, it has a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. It also has a unique chemical structure that makes it an interesting subject for scientific study. However, there are also limitations to the use of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X in lab experiments. For example, its synthesis is a complex process that requires specialized equipment and expertise. It can also be difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X. For example, further studies are needed to fully understand its mechanism of action and its potential therapeutic uses. Additionally, studies are needed to determine the safety and efficacy of this compound X in humans. Finally, research is needed to develop new methods for synthesizing this compound X that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound X is a synthetic this compound that has been studied for its potential use in scientific research. Its unique chemical structure and affinity for certain receptors in the brain make it an interesting subject for study. While there are limitations to the use of this compound X in lab experiments, it has several advantages and potential uses in the development of new drugs for the treatment of neurological disorders and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X involves a multi-step process that begins with the reaction of 3-pyridinyloxyamine with 4-chloro-1-isobutyl-2-(trifluoromethyl)benzene. This reaction produces an intermediate that is then reacted with piperidine-1-carboxylic acid to form the final product, this compound X. The synthesis of this compound X is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Compound X has been studied for its potential use in scientific research, particularly in the field of neuroscience. This N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have an affinity for certain receptors in the brain, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Compound X has also been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
[6-(2-methylpropylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)12-22-19-6-5-16(13-23-19)20(25)24-10-7-17(8-11-24)26-18-4-3-9-21-14-18/h3-6,9,13-15,17H,7-8,10-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSMEGHVCFUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)


![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)